molecular formula C18H18N4O B5023582 N-(4-ethoxyphenyl)-2-quinolinecarbohydrazonamide

N-(4-ethoxyphenyl)-2-quinolinecarbohydrazonamide

Cat. No. B5023582
M. Wt: 306.4 g/mol
InChI Key: TZXJVHLCAYDZJW-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-” is a common moiety in many organic compounds. For example, Phenacetin, also known as N-(4-ethoxyphenyl)acetamide, is a pain-relieving and fever-reducing drug . It was widely used following its introduction in 1887 .


Synthesis Analysis

The synthesis of N-(4-ethoxyphenyl)- compounds often involves the reaction of aniline derivatives with ethyl iodide . For instance, Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .


Molecular Structure Analysis

The molecular structure of N-(4-ethoxyphenyl)- compounds can be complex and varies depending on the specific compound. For example, the structure of Phenacetin consists of a benzene ring attached to an ethoxy group and an acetamide group .


Chemical Reactions Analysis

The chemical reactions involving N-(4-ethoxyphenyl)- compounds can be diverse. For instance, it has been shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-ethoxyphenyl)- compounds can vary. For instance, Phenacetin is a white crystalline odorless substance .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)- compounds depends on the specific compound. For example, Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord .

Safety and Hazards

N-(4-ethoxyphenyl)- compounds can have various safety and hazard profiles. For example, Phenacetin was withdrawn from medicinal use as dangerous from the 1970s (e.g., withdrawn in Canada in 1973, and by the U.S. Food and Drug Administration in 1983) .

properties

IUPAC Name

N-amino-N'-(4-ethoxyphenyl)quinoline-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-23-15-10-8-14(9-11-15)20-18(22-19)17-12-7-13-5-3-4-6-16(13)21-17/h3-12H,2,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXJVHLCAYDZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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